4-Amino-2-(piperidin-2-YL)butan-2-OL

Description

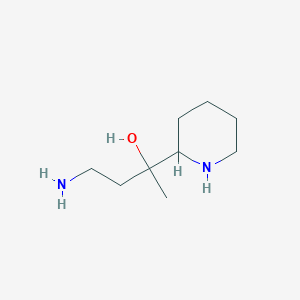

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4-amino-2-piperidin-2-ylbutan-2-ol |

InChI |

InChI=1S/C9H20N2O/c1-9(12,5-6-10)8-4-2-3-7-11-8/h8,11-12H,2-7,10H2,1H3 |

InChI Key |

VVFMNHZSAOTGNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(C1CCCCN1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Overview of Synthetic Routes to 4-Amino-2-(piperidin-2-YL)butan-2-OL

The synthesis of this compound can be approached through several strategic routes that assemble the two main fragments: the piperidine (B6355638) heterocycle and the 4-aminobutan-2-ol (B1584018) side chain. These routes often rely on the initial formation of a functionalized piperidine ring, which is then elaborated, or the coupling of a piperidine precursor with a side-chain building block.

Hydrogenation of Pyridine (B92270) Derivatives for Piperidine Ring Formation

A foundational and widely utilized method for constructing the piperidine skeleton is the hydrogenation of corresponding pyridine derivatives. nih.govwikipedia.org This transformation is a key step in industrial and laboratory syntheses due to the wide availability of substituted pyridines. nih.govresearchgate.net The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas under pressure in the presence of a metal catalyst. wikipedia.org

Various catalytic systems have been developed to achieve high efficiency and selectivity. nih.gov Heterogeneous catalysts are common, with metals like cobalt, ruthenium, rhodium, and palladium supported on materials such as carbon or titanium dioxide demonstrating effectiveness. nih.govrsc.org For instance, a heterogeneous cobalt catalyst has been shown to facilitate the hydrogenation of pyridine derivatives in water, offering an acid-free and more environmentally benign process. nih.gov The choice of catalyst and reaction conditions—such as temperature, pressure, and solvent—can be tuned to optimize the yield and selectivity for the desired substituted piperidine. nih.govrsc.org

Below is a table summarizing various catalytic systems used for the hydrogenation of pyridine derivatives.

| Catalyst System | Substrate Type | Conditions | Solvent | Yield/Selectivity | Reference |

| Cobalt-based nanoparticles | Substituted Pyridines | Acid-free | Water | Good yields | nih.gov |

| Ruthenium(II) Complex | Pyridine Derivatives | Mild conditions | Not specified | High yields | nih.gov |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Not specified | High enantioselectivity | nih.gov |

| 10% Pd/C | Pyridinecarbonitriles | 30–50 °C, 6 bar H₂ | Water/DCM | Up to 98% selectivity for piperidylmethylamine | rsc.org |

| Molybdenum disulfide | Pyridine | High temperature/pressure | Not specified | Industrial standard | wikipedia.org |

Reactions Involving Piperidine Derivatives and Alcohols

Once the piperidine ring is formed, the next crucial stage is the introduction of the 4-amino-2-hydroxybutan-2-yl side chain at the C-2 position. A common strategy involves using N-protected 2-piperidineethanol (B17955) as a versatile starting material. nih.gov The aldehyde derivative, obtained through controlled oxidation of 2-piperidineethanol, can serve as a key intermediate. nih.gov This aldehyde can react with a suitable organometallic reagent, such as a derivative of a protected 3-aminopropyl magnesium halide or the corresponding organolithium compound, to form the carbon skeleton of the side chain. Subsequent deprotection would yield the target amino alcohol.

Alternative approaches include the reaction of an N-protected piperidine-2-carboxaldehyde with nitromethane (B149229) in a Henry reaction, followed by reduction of the nitro group to an amine and addition of a methyl group to the carbonyl (e.g., via a Grignard reaction) to create the tertiary alcohol. Such functional group interconversions are standard in building complex side chains on heterocyclic scaffolds.

Stereoselective Synthesis and Chiral Resolution

The target compound, this compound, possesses at least two chiral centers: one at the C-2 position of the piperidine ring and another at the C-2 position of the butanol side chain. This gives rise to multiple stereoisomers. The synthesis of a single, desired stereoisomer requires precise control of stereochemistry, which can be achieved through stereoselective synthesis or by resolving a mixture of stereoisomers.

Enantioselective and Diastereoselective Synthesis Approaches

Enantioselective synthesis aims to produce a specific enantiomer directly. nih.gov For the piperidine core, this can be achieved through the asymmetric hydrogenation of a pyridine precursor. researchgate.netdicp.ac.cn This is often accomplished using a chiral catalyst, such as an iridium or rhodium complex bearing chiral phosphine (B1218219) ligands, which can induce high levels of enantioselectivity. nih.govresearchgate.net

Another powerful strategy involves the use of chiral auxiliaries. For example, phenylglycinol-derived lactams can be used to construct chiral piperidine derivatives. researchgate.netacs.org The chiral auxiliary directs the stereochemical outcome of subsequent reactions, such as alkylation, before being cleaved to yield the enantiomerically enriched product. acs.org Similarly, diastereoselective additions to N-tert-butanesulfinyl imines are effective for establishing the stereochemistry of amino groups, a method that could be applied to construct the side chain with a defined configuration. semanticscholar.org

The stereoselective synthesis of substituted piperidines is a well-researched area, with various methods providing access to specific diastereomers.

| Method | Key Reagent/Catalyst | Stereochemical Control | Typical Outcome | Reference |

| Asymmetric Hydrogenation | Chiral Iridium(I) Catalyst | Catalyst-controlled | High enantiomeric excess (up to 99:1 e.r.) | nih.govresearchgate.net |

| Chiral Auxiliary | Phenylglycinol-derived lactams | Substrate-controlled | High diastereoselectivity | acs.org |

| Diastereoselective Addition | N-tert-Butanesulfinyl imines | Reagent-controlled | High diastereomeric ratios (>95:5 d.r.) | semanticscholar.org |

| Aza-Prins Cyclization | AlCl₃ / Trimethylsilyl halide | Substrate-controlled | High diastereoselectivity (trans-isomers) | organic-chemistry.org |

Analysis of Stereoisomeric Purity

After a stereoselective synthesis or chiral resolution, it is essential to determine the stereoisomeric purity of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis. researchgate.net These chromatographic techniques can separate enantiomers and diastereomers, allowing for their quantification. researchgate.netutwente.nl

Chiral resolution is an alternative approach where a racemic mixture is separated into its constituent enantiomers. google.com A common method involves reacting the racemic amine or alcohol with a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form a pair of diastereomeric salts. google.com These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer can be recovered by removing the resolving agent. google.com

Derivatization and Analog Synthesis of this compound Scaffolds

The derivatization of the this compound core allows for the systematic exploration of structure-activity relationships by modifying its distinct chemical moieties. The primary amino group, the tertiary hydroxyl group, the piperidine ring, and the butanol backbone each present unique opportunities for chemical alteration.

Chemical Modifications of the Amino Group

The primary amino group is a versatile handle for derivatization, readily undergoing reactions such as acylation, sulfonylation, and alkylation.

Acylation: The amino group can be converted to an amide via reaction with various acylating agents. This is a common strategy to introduce a wide array of substituents. The reaction of a primary amine with an acyl chloride or acid anhydride (B1165640) is a standard method for forming amides. mdpi.com To achieve selective N-acylation in the presence of the hydroxyl group, the reaction can be performed by forming a mixed anhydride from an organic acid and a sulfonyl chloride, which then selectively reacts with the amino group. google.com

Sulfonylation: Sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine (B128534). libretexts.orgcbijournal.com This reaction is typically robust and provides stable derivatives. The choice of base and solvent is crucial for achieving high yields. cbijournal.com

Alkylation: Introduction of alkyl groups to the amino moiety can be achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.com

| Modification Type | Reagent Class | Example Reagent | Typical Conditions | Product |

| Acylation | Acyl Halide | Acetyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ | N-acetyl derivative |

| Acylation | Acid Anhydride | Acetic Anhydride | Catalyst- and solvent-free, heat | N-acetyl derivative |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Pyridine or Triethylamine, CH₂Cl₂ or THF | N-tosyl derivative |

| Reductive Amination | Aldehyde/Ketone | Acetone | NaBH(OAc)₃, Dichloroethane (DCE) | N-isopropyl derivative |

Chemical Modifications of the Hydroxyl Group

The tertiary hydroxyl group is less reactive than a primary or secondary alcohol, often requiring more forcing conditions for modification. Key transformations include esterification and etherification.

Esterification: The formation of esters from tertiary alcohols can be challenging via traditional Fischer esterification due to steric hindrance and the potential for elimination side reactions. commonorganicchemistry.com A more effective method involves the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). sciencemadness.orgchemguide.co.uk Steglich esterification, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with DMAP, is also a viable option for acid-sensitive substrates. commonorganicchemistry.com For chemoselective O-acylation in the presence of the amino groups, the reaction can be performed under acidic conditions, which protonate the amines and prevent their reaction, allowing the alcohol to be acylated. nih.gov

Etherification (O-Alkylation): The synthesis of ethers from tertiary alcohols, or O-alkylation, can be accomplished under specific conditions. One approach involves the use of organohalide catalysts to mediate a dehydrative O-alkylation between two alcohols. rsc.org Another modern method employs N-iodosuccinimide (NIS) as a precatalyst for the dehydrative O-alkylation of tertiary alcohols under mild conditions. mdpi.com Additionally, radical dehydroxylative alkylation has emerged as a method to form C-C bonds from tertiary alcohols, offering a pathway to more complex ethers and alkylated products. organic-chemistry.orgresearchgate.net

| Modification Type | Reagent Class | Example Reagent | Typical Conditions | Product |

| Esterification | Acyl Halide | Benzoyl Chloride | Pyridine, DMAP | O-benzoyl ester |

| Esterification | Carboxylic Acid | Acetic Acid | DCC, DMAP | O-acetyl ester |

| Etherification | Alcohol | Methanol | N-Iodosuccinimide (NIS) | O-methyl ether |

| Dehydroxylative Alkylation | Activated Alkene | Acrylonitrile | TiCl₄(THF)₂, Mn, Et₃N·HCl | Deoxy-alkylated analog |

Chemical Modifications of the Piperidine Ring System

The secondary amine within the piperidine ring offers a prime site for modification, most commonly through N-alkylation and N-acylation. Furthermore, advanced cross-coupling reactions can be employed if the ring is appropriately pre-functionalized.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. researchgate.net The choice of base is important to neutralize the acid formed during the reaction. researchgate.net Reductive amination with aldehydes or ketones is another powerful method to introduce a variety of N-alkyl substituents. echemi.com

N-Acylation: Similar to the primary amino group, the piperidine nitrogen can be acylated with acyl chlorides or anhydrides. semanticscholar.org This reaction is typically high-yielding and can be performed under standard conditions, often using a base like triethylamine or pyridine in a solvent such as dichloromethane.

Cross-Coupling Reactions: For more complex modifications, the piperidine ring can be functionalized with aryl or vinyl groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govwikipedia.orgorganic-chemistry.org This requires prior introduction of a halide or triflate onto the piperidine ring, which can then be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govacs.org

| Modification Type | Reagent Class | Example Reagent | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide | Methyl Iodide | K₂CO₃, Acetonitrile | N-methylpiperidine derivative |

| N-Acylation | Acyl Halide | Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-acetylpiperidine derivative |

| Reductive Amination | Aldehyde | Benzaldehyde | NaBH(OAc)₃, DCE | N-benzylpiperidine derivative |

| Suzuki Coupling | Aryl Boronic Acid | Phenylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | N-arylpiperidine derivative (on pre-halogenated ring) |

Chemical Modifications of the Butanol Moiety

Modifying the saturated butanol backbone of the molecule is synthetically more challenging and typically involves multi-step sequences or starting from different precursors rather than direct functionalization.

Homologation: Chain extension, or homologation, can be used to lengthen the butanol chain. wikipedia.org For instance, the Arndt-Eistert reaction allows for the insertion of a methylene (B1212753) (-CH₂-) group into a carboxylic acid, which could be a precursor to the amino alcohol. wikipedia.org While not a direct modification of the final scaffold, this highlights a strategy for creating analogs with longer chains between the functional groups.

Synthesis of Analogs: A more practical approach to modifying the butanol moiety is to synthesize analogs from different starting materials. For example, derivatives of 1,3-diamino-4-phenylbutan-2-ol, which share a similar amino alcohol core, have been synthesized through multi-component reactions, showcasing how variations in the backbone can be achieved. nih.gov Similarly, synthetic routes to butan-1-ol can be adapted to introduce substituents along the carbon chain before the introduction of the amino and piperidinyl groups. libretexts.org

| Modification Type | General Strategy | Example Reaction | Description | Resulting Analog |

| Chain Extension | Homologation | Arndt-Eistert Synthesis | Conversion of a carboxylic acid precursor to its next higher homologue. | Analog with a pentanol (B124592) moiety |

| Backbone Substitution | De Novo Synthesis | Vinylogous Mukaiyama Aldol Addition | Building the backbone from smaller components to incorporate substituents. | Analog with alkyl or aryl groups on the butanol chain |

| Isomeric Variation | Synthesis from Isomeric Precursors | Use of 2-butanol (B46777) or isobutanol derivatives | Starting the synthesis with different butanol isomers to alter the substitution pattern. wikipedia.orgchemeurope.com | Isomeric analogs of the parent compound |

Structure Activity Relationship Sar Studies of 4 Amino 2 Piperidin 2 Yl Butan 2 Ol Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets. researchgate.netnih.gov Substitutions on the piperidine ring can significantly alter the pharmacological profile of a compound by affecting its binding affinity, selectivity, and pharmacokinetic properties.

Research on various piperidine derivatives has shown that the nature, position, and stereochemistry of substituents are crucial for biological activity. For instance, in a series of N-substituted piperidine analogs, the introduction of different functional groups can modulate their activity. Studies on piperidine derivatives as monoamine oxidase (MAO) inhibitors have revealed that para-substitution on the piperidine ring is generally preferred over meta-substitution. Furthermore, the addition of a hydroxyl group can enhance the inhibitory effect. acs.org

In another study focusing on soluble epoxide hydrolase (sEH) inhibitors, the replacement of a cycloalkyl ring with a phenyl ring on the piperidine moiety resulted in a 15-fold decrease in potency. However, this modification allowed for the introduction of various substituents on the phenyl ring. While ortho-substitutions with fluorine or bromine did not significantly alter potency, chlorine and methyl groups led to a 10- and 30-fold decrease, respectively. Polar hydroxyl groups in the ortho position had a clear negative impact on potency. nih.gov

| Compound/Derivative | Substitution on Piperidine Ring | Biological Activity (IC50) |

| Analog A | Phenyl Ring | 15-fold drop in potency vs cycloalkyl |

| Analog B | ortho-Fluoro on Phenyl | No significant change |

| Analog C | ortho-Chloro on Phenyl | 10-fold decrease in potency |

| Analog D | ortho-Methyl on Phenyl | 30-fold decrease in potency |

| Analog E | ortho-Hydroxyl on Phenyl | Negative effect on potency |

This table is illustrative and based on findings from related piperidine derivatives, not 4-Amino-2-(piperidin-2-YL)butan-2-OL itself. nih.gov

These findings underscore the sensitive nature of substitutions on the piperidine ring and the importance of a systematic approach to modification to achieve desired biological outcomes.

Role of the Amino and Hydroxyl Groups in Molecular Interactions

The amino and hydroxyl groups are key functional moieties that often participate in crucial molecular interactions with biological targets, such as hydrogen bonding. The presence and relative orientation of these groups can significantly influence a molecule's binding affinity and specificity.

In studies of related compounds, the hydroxyl group has been shown to be a critical determinant of activity. For instance, in a series of piperidine analogs, the presence of a proximal hydroxyl group demonstrated a synergistic influence on their antioxidant properties. ajchem-a.com The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a vital component for anchoring a ligand to its receptor. Similarly, the amino group, which is typically protonated at physiological pH, can form strong ionic interactions and hydrogen bonds with negatively charged residues in a binding pocket.

Research on 4-hydroxypiperidine derivatives as histamine H3 receptor antagonists highlighted the importance of the hydroxyl group. While a derivative with a 2-benzofuranylmethyl moiety showed high potency, elongating the aliphatic chain between the piperidine nitrogen and the benzofuranyl residue led to a decrease in activity. mdpi.com This suggests a specific spatial requirement for the interactions mediated by the piperidine and its substituents.

The interplay between the amino and hydroxyl groups is also crucial. Their relative positioning can lead to the formation of intramolecular hydrogen bonds, which can rigidify the molecule's conformation and pre-organize it for optimal receptor binding. The stereochemistry of these groups is also a determining factor, as axial versus equatorial positioning of a hydroxyl group in relation to the amino group can drastically alter basicity, lipophilicity, and ultimately, biological activity. researchgate.net

Influence of Butane Chain Modifications on Pharmacological Efficacy

The butane chain in this compound serves as a flexible linker connecting the key pharmacophoric elements. Modifications to this chain, such as altering its length, rigidity, or introducing substituents, can have a profound impact on pharmacological efficacy. The length of the alkyl chain can affect how well the molecule fits into a binding pocket and the orientation of the terminal functional groups for interaction.

In studies of 4-aminoquinoline derivatives, the length of the side chain has been shown to be a critical factor for antimalarial activity. nih.govresearchgate.net Shortening or lengthening the chain can lead to a significant loss of activity, indicating an optimal distance is required between the quinoline ring and the terminal amino group for effective interaction with the target.

Similarly, in a series of 4-hydroxypiperidine analogues, elongating an alkyl chain from two to three methylene (B1212753) groups resulted in a decrease in potency for some derivatives, while for others, it led to a drastic reduction. mdpi.com This highlights that the effect of chain length is highly dependent on the nature of the terminal substituent.

| Derivative Series | Alkyl Chain Length | Effect on Potency |

| 4-Hydroxypiperidines (Series 1) | Elongated from 2 to 3 methylenes | Decrease in potency |

| 4-Hydroxypiperidines (Series 2) | Elongated from 2 to 3 methylenes | Drastic reduction in potency |

This table is based on findings from related 4-hydroxypiperidine derivatives and illustrates the principle of chain length modification. mdpi.com

Introducing rigidity into the linker, for example, by incorporating double bonds or small rings, can also be a strategy to lock the molecule into a more active conformation, potentially increasing affinity and selectivity.

Computational and Predictive Models in SAR Elucidation

Computational and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for elucidating the SAR of complex molecules. These methods can provide insights into the molecular interactions driving biological activity and help predict the potency of novel derivatives.

For piperidine-containing compounds, various computational models have been developed. For instance, a group-based QSAR (GQSAR) model was created for piperidine-derived compounds that inhibit the p53-HDM2 interaction. This model was used to predict the activity of a combinatorial library of new molecules, which were then further studied using molecular docking and molecular dynamics simulations to understand their binding mechanisms. researchgate.net

In another study, Monte Carlo techniques were used to develop QSAR models for the cardiotoxicity of piperidine derivatives. These models showed good predictive potential and were improved by applying a "correlation intensity index". nih.gov Such models are crucial for identifying potential liabilities early in the drug discovery process.

Molecular docking studies have also been employed to understand the binding modes of piperidine derivatives with their targets. For example, docking studies of sigma receptor (S1R) ligands revealed the crucial amino acid residues that interacted with the most promising compounds, providing a basis for structure-based optimization. nih.gov These computational approaches, when used in conjunction with experimental data, can significantly accelerate the design and discovery of new therapeutic agents based on the this compound scaffold.

Pharmacological Investigations and Biological Activity of 4 Amino 2 Piperidin 2 Yl Butan 2 Ol Derivatives

In Vitro Pharmacological Characterization4.1.1. Enzyme Inhibition Assays4.1.1.1. Cyclin-Dependent Kinase (CDK) Inhibition4.1.1.2. Beta-Secretase Inhibition4.1.1.3. Sphingosine Kinase (SK) Inhibition

Cellular Assays for Biological Response

The 4-aminopiperidine (B84694) scaffold has been a foundation for the development of novel antimicrobial agents. A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for antifungal activity. mdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, demonstrated significant in vitro antifungal activity against clinically relevant species, including Candida spp. and Aspergillus spp. mdpi.com Their mechanism of action is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway in fungi. mdpi.com

In the realm of antibacterial research, aminopiperidine derivatives have been synthesized as novel peptide deformylase (PDF) inhibitors. nih.gov These compounds have shown notable antimicrobial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov Furthermore, thiosemicarbazone derivatives of piperidin-4-ones have exhibited significant antibacterial and antifungal activities when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org

The table below summarizes the minimum inhibitory concentration (MIC) values for selected piperidine (B6355638) derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1 - 4 |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | 2 - 8 |

| Aminopiperidine PDF Inhibitor | MRSA | Not specified |

| Piperidin-4-one thiosemicarbazone | Staphylococcus aureus | Not specified |

| Piperidin-4-one thiosemicarbazone | Candida albicans | Not specified |

This table is for illustrative purposes and the specific MIC values can vary based on the exact derivative and microbial strain.

While antibacterial and antifungal activities are well-documented, the antiviral potential of 4-Amino-2-(piperidin-2-YL)butan-2-OL derivatives is a less explored area that warrants further investigation.

The piperidine scaffold is present in various compounds with documented antiparasitic effects. For example, piperidine ketone analogs, such as N-methyl pelleterine, have been recognized for their anthelmintic properties, effectively eliminating tapeworms. ijnrd.org While direct studies on the antimalarial or antitrypanosomal activities of this compound derivatives are not extensively reported, the broader class of piperidine-containing compounds has shown promise. The versatility of the piperidine ring in medicinal chemistry suggests that derivatives of this compound could be tailored to exhibit activity against a range of parasites. Further screening of compound libraries containing this scaffold is necessary to identify potential leads for antiparasitic drug development.

Piperidine derivatives have emerged as a significant class of compounds in anticancer research, demonstrating efficacy against a variety of cancer cell lines. nih.gov For instance, a series of novel 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives were synthesized and evaluated for their antiproliferative activities. researchgate.net Several of these compounds, particularly those with small hydrophobic alkyl groups on the piperidine ring, exhibited potent antitumor activities with IC50 values in the micromolar range against cell lines such as H22 and Lewis lung cancer. researchgate.net

Another study highlighted a piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), which was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov The anticancer effect of these derivatives is often attributed to the induction of apoptosis, as evidenced by the decreased expression of anti-apoptotic proteins like BCL-2 and an increased level of pro-apoptotic proteins like BAX. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values for representative piperidine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 2-(1-Alkyl-piperidin-4-ylamino)quinazoline | H22 (Hepatocellular carcinoma) | Micromolar range |

| 2-(1-Alkyl-piperidin-4-ylamino)quinazoline | Lewis Lung Cancer | Micromolar range |

| DTPEP | MCF-7 (Breast cancer) | Not specified |

| DTPEP | MDA-MB-231 (Breast cancer) | Not specified |

| Compound 17a (a piperidine derivative) | PC3 (Prostate cancer) | Concentration-dependent inhibition |

This table is for illustrative purposes and the specific IC50 values can vary based on the exact derivative and cancer cell line.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.com While direct evidence for this compound derivatives as modulators of multidrug efflux pumps is limited, the broader class of heterocyclic compounds has been investigated for this purpose. For example, some betulin (B1666924) derivatives have been identified as potential P-gp inhibitors. mdpi.com The structural features of piperidine-containing compounds could potentially allow them to interact with the substrate-binding sites of efflux pumps, thereby reversing MDR. The Rhodamine 123 efflux assay is a common in vitro method used to screen for P-gp inhibitors. mdpi.com Further research is needed to explore the potential of this compound derivatives in overcoming multidrug resistance in cancer cells.

Beyond the aforementioned activities, derivatives containing the piperidine scaffold have been evaluated in a variety of other in vitro biological screens. Aromatic and heterocyclic esters of piperidinol have been assessed for their anticonvulsant properties in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (scMet) assays. drugbank.com Some of these esters displayed potency comparable to the established anticonvulsant drug diphenylhydantoin. drugbank.com The mechanism of action for some of these compounds may involve interaction with sodium channels. drugbank.com

In addition to anticonvulsant activity, some piperidine derivatives have shown potential as antinociceptive agents. A series of pharmacophoric hybrids of ameltolide (B1667027) and gamma-aminobutyric acid (GABA)-amides, which contain a piperidine-like structure, were evaluated for their anticonvulsant and neurotoxic properties. nih.gov One compound emerged as a potent derivative in several seizure models with no associated neurotoxicity at the effective dose, suggesting a favorable therapeutic window. nih.gov The promising activity of these compounds in a subcutaneous picrotoxin (B1677862) screen indicates a possible GABA-mediated mechanism of action. nih.gov

In Vivo Pre-clinical Efficacy Studies (Non-Human Animal Models)

Preclinical efficacy studies in animal models are a critical step in the drug development process, providing essential information on a compound's potential therapeutic effects and mechanism of action in a living organism. For derivatives of this compound, these studies have spanned a range of disease models.

Evaluation in Infectious Disease Models

The piperidine scaffold is a key feature in a number of compounds investigated for their utility in treating infectious diseases. In vivo studies have demonstrated the potential of these derivatives against fungal, bacterial, and parasitic infections.

One area of significant research has been in the development of novel antifungal agents. Certain 4-aminopiperidine derivatives have been evaluated for their efficacy in a Galleria mellonella larvae model, an alternative in vivo model for fungal diseases. mdpi.com In these studies, the survival of larvae infected with pathogenic fungi was monitored following treatment with the test compounds. The results indicated that specific derivatives, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, showed promising antifungal activity. mdpi.com

Derivatives of piperidine have also been investigated for their antitubercular activity. In one study, novel piperidinol analogs were identified through screening of compound libraries and subsequently tested in vivo for their anti-tuberculosis effects. nih.gov While these compounds demonstrated good activity, further development was precluded by the observation of side effects. nih.gov Another line of research focused on piperidinothiosemicarbazone derivatives, with some compounds exhibiting significant activity against resistant strains of M. tuberculosis. nih.gov

Furthermore, the potential of aminoalkanol derivatives, which share functional groups with the subject compound, has been explored in parasitic disease models. For instance, in a study using a Strongyloides venezuelensis infection model in mice, treatment with a 2-aminoalkanol derivative led to a notable reduction in the number of parthenogenetic females and eggs in feces. researchgate.net

| Compound Class | Infectious Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine Derivatives | Fungal Infections (e.g., Candida spp., Aspergillus spp.) | Galleria mellonella (larvae) | Increased survival rates of infected larvae. | mdpi.com |

| Piperidinol Analogs | Tuberculosis | Not specified in abstract | Good anti-tuberculosis activity but with observed side effects. | nih.gov |

| Piperidinothiosemicarbazone Derivatives | Tuberculosis (including resistant strains) | Not specified in abstract | Significant activity against resistant M. tuberculosis. | nih.gov |

| 2-Aminoalkanol Derivatives | Strongyloidiasis (Strongyloides venezuelensis) | Mice | Reduction in parthenogenetic females (59%) and eggs in feces (51%). | researchgate.net |

Efficacy in Non-Communicable Disease Models (e.g., Cancer, Central Nervous System Disorders)

The therapeutic potential of piperidine derivatives extends to non-communicable diseases, with preclinical studies demonstrating their efficacy in models of cancer and central nervous system (CNS) disorders.

In the realm of oncology, derivatives of 2-(4-aminophenyl)benzothiazole, which contain an amino group that can be part of a larger structure, have shown potent and selective antitumor properties in vivo. nih.gov Specifically, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.gov

With regard to CNS disorders, a notable area of investigation has been the development of delta-opioid receptor agonists for pain relief. A series of phenolic diaryl amino piperidines were found to have potent delta agonist activity. One analog demonstrated in vivo anti-nociceptive activity in two different rodent models, highlighting the potential of this class of compounds as a novel mechanism for pain management. nih.gov

Furthermore, other piperidine derivatives have been evaluated for their local anesthetic properties in various animal models. fabad.org.trresearchgate.net In one study, a newly synthesized 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivative showed significant local anesthetic activity in a guinea pig model. researchgate.net An in-depth study of the most active compound in a rabbit model of infiltration anesthesia further confirmed its efficacy. researchgate.net

| Compound Class | Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Breast and Ovarian Cancer (xenografts) | Mice | Significant retardation of tumor growth. | nih.gov |

| Phenolic Diaryl Amino Piperidines | Pain (nociception) | Rodents | Demonstrated anti-nociceptive activity. | nih.gov |

| 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing Piperidine Derivatives | Local Anesthesia | Guinea Pigs, Rabbits | High local anesthetic activity. | researchgate.net |

Mechanistic Insights into the Biological Actions

Computational Approaches for Mechanism Elucidation

While research exists on other piperidine (B6355638) derivatives, the unique structure of 4-Amino-2-(piperidin-2-YL)butan-2-OL means that data from other compounds cannot be extrapolated to describe its specific biological profile. The position of the amino and hydroxyl groups, as well as the linkage to the piperidine ring at the 2-position, are critical determinants of a molecule's pharmacological activity.

Without any foundational research on this specific compound, any attempt to generate an article on its mechanism of action would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to first identify any biological activity of this compound before its mechanistic insights can be elucidated and discussed.

Advancements in Drug Discovery and Development Pipeline

Lead Compound Identification and Optimization

The initial identification of 4-Amino-2-(piperidin-2-YL)butan-2-OL as a potential lead compound would theoretically stem from high-throughput screening campaigns or fragment-based screening efforts. In such a scenario, its core structure, featuring a piperidine (B6355638) ring coupled with an amino-butanol moiety, might have shown affinity for a particular biological target.

Optimization efforts would subsequently focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) studies, would involve synthesizing a variety of analogs. For instance, medicinal chemists might explore substitutions on the piperidine ring, modifications of the amino group, or alterations to the butanol chain. The goal of these modifications would be to improve interactions with the target protein and optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

| Compound ID | Modification | Target Affinity (IC₅₀, nM) | Cellular Potency (EC₅₀, µM) |

| Lead | This compound | 500 | 10 |

| Analog 1A | N-methylation of piperidine | 750 | 15 |

| Analog 1B | Hydroxylation of piperidine at C4 | 250 | 5 |

| Analog 1C | Replacement of amino group with nitro | >1000 | >50 |

| Analog 1D | Extension of butanol chain to pentanol (B124592) | 600 | 12 |

Note: The data presented in this table is purely illustrative and not based on actual experimental results for the specified compound.

Scaffold Hopping and Novel Analog Design

Should the this compound scaffold present challenges, such as poor physicochemical properties or potential toxicity, researchers would employ scaffold hopping strategies. This involves replacing the core piperidine-butanol structure with a different, isosteric framework that maintains the key pharmacophoric features required for biological activity. The aim is to identify novel chemical series with improved drug-like properties while preserving the desired therapeutic effect.

For example, the piperidine ring could be replaced with other cyclic amines like pyrrolidine (B122466) or azepane. Alternatively, the butanol linker could be substituted with a more rigid or flexible chain to explore different conformational spaces and interactions with the target. Computational modeling and virtual screening are often utilized to predict the potential of these novel scaffolds before their chemical synthesis.

Pre-clinical Candidate Selection

The selection of a pre-clinical candidate from a series of optimized compounds derived from this compound would be a multi-faceted process. The chosen compound must demonstrate a superior profile across a range of in vitro and in vivo studies.

Key selection criteria include:

High Potency and Selectivity: The candidate must show strong activity against the intended target with minimal off-target effects to reduce the risk of side effects.

Favorable Pharmacokinetics: This includes good oral bioavailability, a suitable half-life, and a metabolic profile that avoids the formation of reactive or toxic metabolites.

In Vivo Efficacy: The compound must demonstrate the desired therapeutic effect in relevant animal models of the disease.

Safety and Tolerability: Initial toxicology studies in animals should indicate a sufficient safety margin.

Table 2: Hypothetical Pre-clinical Candidate Profile

| Parameter | Candidate XYZ-123 |

| Target Binding Affinity (Kᵢ) | 1.5 nM |

| In Vitro Cellular Potency (IC₅₀) | 25 nM |

| Selectivity vs. Related Targets | >1000-fold |

| Oral Bioavailability (Rat) | 45% |

| Half-life (Rat) | 6 hours |

| In Vivo Efficacy (Animal Model) | Significant reduction in disease markers |

| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day |

Note: This table represents a hypothetical profile for a pre-clinical candidate and is not based on actual data for a derivative of this compound.

Future Directions in Therapeutic Development

Given the absence of published research, the future therapeutic development of this compound or its analogs remains speculative. If this chemical scaffold were to be pursued, future directions would depend on the therapeutic area for which it shows potential.

Should a lead compound emerge, further research would focus on:

Biomarker Discovery: Identifying biomarkers to track the drug's activity and patient response in clinical trials.

Combination Therapies: Investigating the potential for using the new drug in combination with existing treatments to enhance efficacy or overcome resistance.

Exploring New Indications: Testing the compound and its analogs against other related diseases or targets to broaden its therapeutic potential.

Ultimately, the progression of any compound from this series into clinical development would be contingent on rigorous pre-clinical testing that establishes a strong scientific rationale for its potential benefit in human patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.